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Cat. No.: B12390635

Get Quote

Next-Generation STING Agonist Linker-Payload for
ISAC Development
Executive Summary
CL845-PAB-Ala-Val-C5-MC is a pre-assembled drug-linker complex designed to convert

monoclonal antibodies into immunostimulatory agents. Unlike traditional Antibody-Drug

Conjugates (ADCs) that deliver cytotoxic chemotherapy (e.g., MMAE, DM1), this construct

delivers CL845, a synthetic cyclic dinucleotide (CDN) agonist of the STING (Stimulator of

Interferon Genes) pathway.

The primary therapeutic goal of this molecule is to turn "cold" tumors (lacking T-cell infiltration)

into "hot" tumors by triggering a potent Type I Interferon (IFN) response directly within the

tumor microenvironment (TME), while minimizing the systemic toxicity associated with free

STING agonists.

Molecular Architecture
The construct is a heterobifunctional molecule composed of four distinct functional units.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12390635#bc-rfq
https://www.benchchem.com/product/b12390635/docs?utm_src=pdf-body#technical-whitepaper-cl845-pab-ala-val-c5-mc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Chemical Identity Function

Payload CL845

A fluorinated, synthetic cyclic

dinucleotide (CDN) analog of

CL656.[1] It mimics 2'3'-

cGAMP to bind STING with

high affinity (

~ 4 nM).

Release Trigger PAB (p-Aminobenzyl alcohol)

A self-immolative electronic

spacer that facilitates the

release of the free amine-

containing payload upon

protease cleavage.

Cleavable Linker Val-Ala (Valine-Alanine)*

A dipeptide sequence

specifically recognized by

lysosomal Cathepsin B.[1][2]

Note: Often cited as "Ala-Val"

in catalog strings, but the

biological cleavage sequence

is Val-Ala-PAB.

Conjugation Head
C5-MC (Maleimidocaproyl-

Pentyl)

A maleimide group attached

via a hydrophobic

pentyl/caproyl chain, optimized

for conjugation to reduced

interchain cysteines of IgG1

antibodies.

2.1 Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical connectivity and the cleavage logic of the

molecule.
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Lysosomal Processing
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Figure 1: Structural connectivity of the CL845-PAB-Ala-Val-C5-MC linker-payload.

Mechanism of Action (MOA)
The efficacy of CL845-ISACs relies on a precise intracellular cascade. The construct is stable

in circulation but highly labile within the lysosome of the target tumor cell or Antigen-Presenting

Cell (APC).

3.1 The Activation Pathway
Binding & Internalization: The antibody moiety binds to a tumor-associated antigen (e.g.,

HER2, TROP2). The complex is internalized via receptor-mediated endocytosis.[2]

Lysosomal Trafficking: The endosome matures into a lysosome, where pH drops and

proteases (Cathepsin B) are activated.

Enzymatic Cleavage: Cathepsin B recognizes the Val-Ala motif and hydrolyzes the amide

bond between Alanine and the PAB spacer.

Self-Immolation: The PAB group undergoes a spontaneous 1,6-elimination, releasing carbon

dioxide and the free CL845 payload.

STING Activation: CL845 escapes the lysosome (likely via transporters like SLC19A1) and

binds to the STING dimer in the Endoplasmic Reticulum (ER).

Signaling: STING translocates to the Golgi, recruiting TBK1, which phosphorylates IRF3.[2]
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Immune Priming: Phospho-IRF3 enters the nucleus, driving the transcription of Type I

Interferons (IFN-

) and pro-inflammatory cytokines (IL-6, TNF-

), recruiting T-cells and NK cells to the tumor.

3.2 Signaling Pathway Diagram
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Figure 2: Intracellular activation cascade of the CL845 payload.
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Experimental Protocols
4.1 Bioconjugation Protocol (Cysteine-Maleimide)
This protocol describes the conjugation of CL845-PAB-Ala-Val-C5-MC to a standard IgG1

antibody.

Materials:

Monoclonal Antibody (10 mg/mL in PBS, pH 7.4).

TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.

CL845-PAB-Ala-Val-C5-MC (10 mM stock in DMSO).

PD-10 Desalting Columns.

Step-by-Step Methodology:

Reduction: Dilute the antibody to 5 mg/mL in reduction buffer (PBS + 1 mM EDTA). Add 2.5

molar equivalents of TCEP per antibody to target partial reduction of interchain disulfides

(aiming for DAR 4). Incubate at 37°C for 2 hours.

Buffer Exchange: Verify reduction via RP-HPLC or simply proceed if the TCEP ratio is

validated. (Note: TCEP does not react with maleimides as aggressively as DTT, but removal

is recommended for consistency).

Conjugation: Cool the reduced antibody to 4°C. Add DMSO to the antibody solution to reach

10% v/v (to ensure linker solubility). Slowly add 8-10 molar equivalents of CL845-PAB-Ala-
Val-C5-MC while vortexing gently.

Incubation: Incubate at 4°C for 60 minutes.

Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimides. Incubate for 15

minutes.

Purification: Remove excess free drug and organic solvent using a PD-10 column

equilibrated with formulation buffer (e.g., 20 mM Histidine, 6% Sucrose, pH 6.0).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12390635/docs?utm_src=pdf-body#technical-whitepaper-cl845-pab-ala-val-c5-mc
https://www.benchchem.com/product/b12390635/docs?utm_src=pdf-body#technical-whitepaper-cl845-pab-ala-val-c5-mc
https://www.benchchem.com/product/b12390635/docs?utm_src=pdf-body#technical-whitepaper-cl845-pab-ala-val-c5-mc
https://www.benchchem.com/product/b12390635/docs?utm_src=pdf-body#technical-whitepaper-cl845-pab-ala-val-c5-mc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filtration: Sterile filter (0.22 µm).

4.2 Quality Control Analysis
Attribute Method Acceptance Criteria

Drug-Antibody Ratio (DAR)
Hydrophobic Interaction

Chromatography (HIC-HPLC)
Average DAR 3.5 - 4.5

Free Drug Content RP-HPLC (C18 column) < 1.0%

Aggregation
Size Exclusion

Chromatography (SEC-HPLC)
> 95% Monomer

Endotoxin LAL Assay < 0.5 EU/mg

Synthesis of the Linker-Payload
Note: This section summarizes the chemical synthesis logic for researchers synthesizing the

reagent de novo.

The synthesis is convergent, combining the Linker and Payload fragments.

Payload Preparation (CL845): The cyclic dinucleotide is synthesized using phosphoramidite

chemistry. A reactive amine handle (aniline) is preserved on the nucleobase or via a linker

modification to allow attachment to PAB.

Linker Assembly:

Step A: Fmoc-Val-OH is coupled to Ala-PAB-OH using EEDQ or HATU.

Step B: The Fmoc group is removed (Piperidine).

Step C: Maleimidocaproic acid (MC) is coupled to the N-terminus of Val-Ala-PAB-OH.

Step D: The resulting MC-C5-Val-Ala-PAB-OH is activated (e.g., with bis(4-nitrophenyl)

carbonate) to form the PAB-carbonate intermediate.

Final Coupling: The activated linker carbonate is reacted with the amine of CL845 in the

presence of HOBt/DIEA in DMF. The carbamate bond is formed, yielding CL845-PAB-Ala-
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Val-C5-MC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12390635/docs#technical-whitepaper-cl845-pab-ala-
val-c5-mc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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